3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a sulfanylidene group at position 2. The molecule is further substituted at position 3 with a phenyl ring connected to a piperazine moiety, which is terminally functionalized with a pyridin-2-yl carbonyl group.
The sulfanylidene group enhances hydrogen-bonding capacity, while the piperazine-pyridine appendage may contribute to solubility and target binding through conformational flexibility and π-π interactions .
Properties
IUPAC Name |
3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c30-22(28-15-13-27(14-16-28)21-7-3-4-12-25-21)17-8-10-18(11-9-17)29-23(31)19-5-1-2-6-20(19)26-24(29)32/h3-4,7-12,19-20H,1-2,5-6,13-16H2,(H,26,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVRVBIIQVSWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may also affect the biochemical pathways involved in the growth and replication of this organism.
Pharmacokinetics
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis, suggesting that they have favorable pharmacokinetic properties that allow them to reach their target in sufficient concentrations.
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may also have a similar effect.
Biological Activity
The compound 3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex heterocyclic structure with potential biological activity. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyridin-2-yl piperazine : This moiety is known for its role in enhancing receptor binding and activity.
- Tetrahydroquinazolinone core : A versatile scaffold often associated with various biological activities.
- Sulfanylidene group : This functional group may contribute to the compound's reactivity and biological interactions.
Molecular Formula
The molecular formula of the compound is .
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Receptors : Many piperazine derivatives act as ligands for neurotransmitter receptors, influencing neurological pathways.
- Enzymatic Inhibition : The tetrahydroquinazolinone framework is known for its ability to inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Therapeutic Applications
- Antitumor Activity : Compounds structurally related to the target compound have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Certain derivatives have been evaluated for their effectiveness against bacterial strains, including Mycobacterium tuberculosis, showing significant inhibitory concentrations .
- Neurological Effects : Given the presence of the piperazine moiety, there is potential for these compounds to act on central nervous system targets, possibly providing anxiolytic or antidepressant effects.
Case Study 1: Antitumor Efficacy
A study evaluated a series of tetrahydroquinazolinone derivatives, revealing that compounds with a similar scaffold exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative of this compound was tested against Mycobacterium tuberculosis. The results showed an IC50 value of approximately 1.5 μM, indicating strong anti-tubercular activity. Further studies confirmed low cytotoxicity on human cell lines, suggesting a favorable therapeutic index .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | Human Cancer Cell Lines | 0.5 - 2.0 | |
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Cytotoxicity | HEK-293 Cells | >40 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Compound A | Addition of trifluoromethyl group | Increased receptor affinity |
| Compound B | Alteration of piperazine position | Enhanced antitumor efficacy |
Comparison with Similar Compounds
Quinazolinone vs. Pyridopyrimidinone Derivatives
The target compound’s tetrahydroquinazolinone core differentiates it from pyrido[1,2-a]pyrimidinone analogs, such as 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (). The ethylpiperazinyl substituent in may enhance lipophilicity compared to the pyridine-linked piperazine in the target compound .
Sulfur-Containing Moieties
The 2-sulfanylidene group in the target compound contrasts with the 2-thioxo-1,3-thiazolidin-5-ylidene group in . Sulfanylidene groups typically exhibit stronger hydrogen-bond acceptor capacity, which could improve target affinity compared to thiazolidinone derivatives .
Piperazine Substituent Variations
Arylpiperazine Derivatives
Compounds such as 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone () and 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine () highlight the role of arylpiperazine groups in modulating steric and electronic effects.
Functionalized Piperazine Linkers
In 7-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (), the piperazine is linked to a furan-carbonyl group instead of pyridine. The furan’s electron-rich nature may reduce metabolic stability compared to the pyridine in the target compound, which is more resistant to oxidation .
Pharmacological Implications
Antioxidant and Enzyme Inhibition
While direct activity data for the target compound are unavailable, structurally related compounds like 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives () exhibit antioxidant and selective hMAO-B inhibition. The sulfanylidene and pyridine groups in the target compound may similarly confer redox-modulating or enzyme-inhibitory properties .
Kinase and Receptor Targeting
The quinazolinone scaffold is prevalent in kinase inhibitors (e.g., EGFR inhibitors). The piperazine-pyridine moiety in the target compound may mimic ATP-binding motifs, as seen in ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (), which targets sulfonamide-binding enzymes .
Data Tables
Table 1. Structural Comparison of Key Compounds
Research Findings and Trends
- Synthetic Accessibility : Piperazine-linked compounds (e.g., ) are often synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound could be prepared using similar methods with pyridin-2-yl carbonyl chloride .
- Bioisosteric Replacements: Replacement of thiazolidinone with sulfanylidene (as in vs.
- Metabolic Stability : Pyridine-containing derivatives (target compound) are generally more metabolically stable than furan or thiophene analogs due to reduced susceptibility to oxidative metabolism .
Q & A
Basic Research: Synthesis and Purification
Q: What are the key synthetic routes for synthesizing the tetrahydroquinazolinone core in this compound? A: The tetrahydroquinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with thiourea or isothiocyanates. For example, a method involves reacting 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate, followed by hydrogenation with 2,3-diazetidinone . Alternative routes employ Claisen-Schmidt condensation of chalcone derivatives with hydrazine or sulfonamide-containing reagents . Purification often involves silica gel chromatography or recrystallization using ethanol/water mixtures.
Basic Research: Structural Characterization
Q: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound? A:
- NMR : H and C NMR verify the piperazine, pyridine, and sulfanylidene groups. For example, the sulfanylidene group shows a characteristic singlet at δ ~3.5–4.5 ppm in H NMR.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The piperazine ring’s planarity and hydrogen-bonding interactions with the quinazolinone system can be resolved .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
Advanced Research: Crystal Structure Analysis
Q: How can researchers address challenges in resolving the crystal structure of this compound, particularly the sulfanylidene group’s conformation? A: The sulfanylidene group’s dynamic thione-thiol tautomerism complicates crystallography. Solutions include:
- Using low-temperature (100 K) data collection to stabilize the structure.
- Employing SHELXD for phase determination and SHELXL for refinement, leveraging constraints for the thione group .
- Validating hydrogen-bonding networks (e.g., N–H···S interactions) to confirm tautomeric stability .
Advanced Research: Biological Activity Profiling
Q: What methodologies are used to evaluate this compound’s potential as a kinase or PARP inhibitor? A:
- Enzyme assays : Measure IC values against target enzymes (e.g., PARP-1/2) using fluorescence-based NAD depletion assays .
- Cellular assays : Test standalone activity in BRCA1/2-deficient cell lines (e.g., SW620 colorectal cancer xenografts) via viability assays (MTT or ATP-luminescence) .
- Docking studies : Use AutoDock or Schrödinger to model interactions between the pyridinylpiperazine moiety and the enzyme’s active site .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: How can modifications to the pyridinylpiperazine or phenylcarbamoyl groups impact bioactivity? A:
- Piperazine substitutions : Replacing the pyridinyl group with other heterocycles (e.g., triazoles) alters solubility and target affinity. For example, cyclopropanecarbonyl-piperazine derivatives enhance PARP inhibition .
- Phenyl ring modifications : Introducing electron-withdrawing groups (e.g., Cl, F) on the phenylcarbamoyl group improves metabolic stability. See KU-0059436 (AZD2281) as a benchmark .
- Sulfanylidene replacement : Substituting sulfur with oxygen reduces tautomerism but may decrease binding affinity .
Advanced Research: Solubility and Formulation Challenges
Q: What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies? A:
- Salt formation : Use hydrochloride or trifluoroacetate salts (e.g., as in ) to enhance ionization.
- Co-solvent systems : Employ DMSO/PEG-400 mixtures for intraperitoneal administration.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .
Advanced Research: Data Contradictions in Synthetic Yield
Q: Why do reported yields for this compound vary across studies, and how can researchers optimize the process? A: Discrepancies arise from:
- Reaction conditions : Catalytic hydrogenation efficiency (e.g., Pd/C vs. Raney Ni) impacts intermediate stability .
- Purification losses : Silica gel chromatography may degrade sensitive thione groups; switching to reverse-phase HPLC improves recovery .
- Tautomeric interference : Stabilizing the thione form with acetic acid during synthesis increases yield by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
